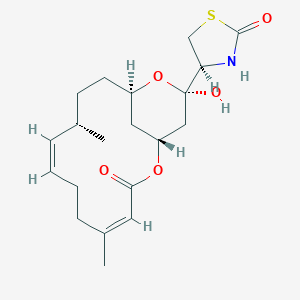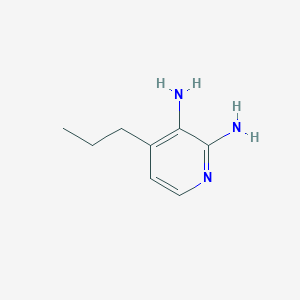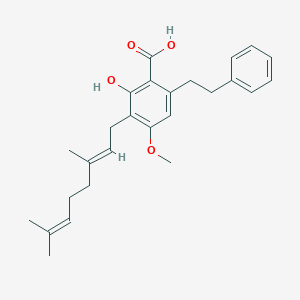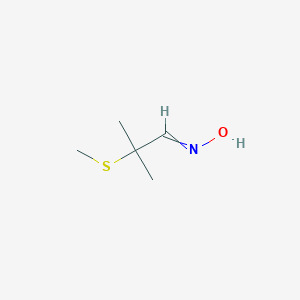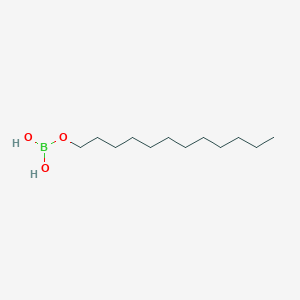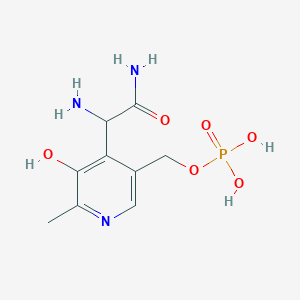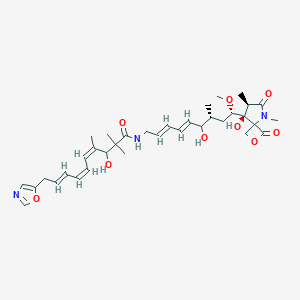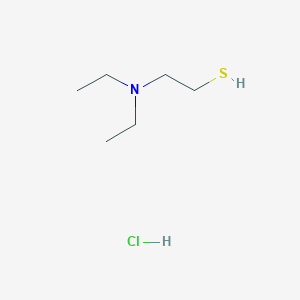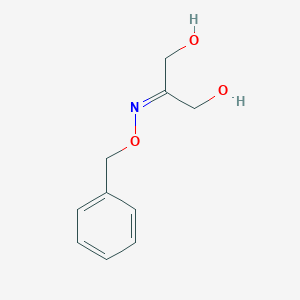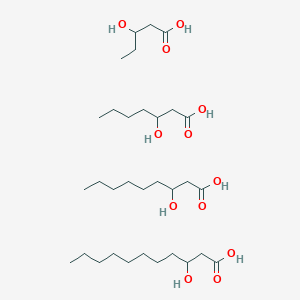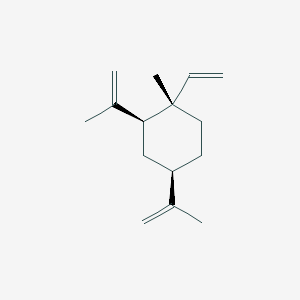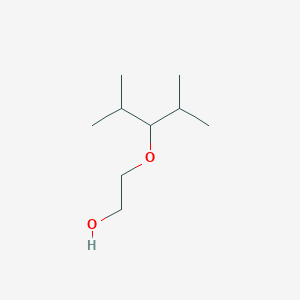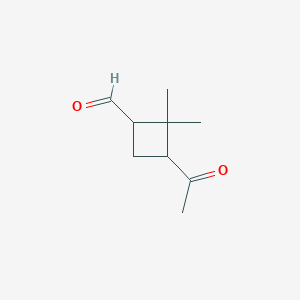
3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde is a cyclic organic compound with a chemical formula C10H14O2. It is commonly used in scientific research applications due to its unique chemical properties. The compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde has various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. It also has anti-tumor properties, which can help prevent the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde in lab experiments is its unique chemical properties. It has been found to have various biochemical and physiological effects, making it an ideal compound for scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study.
Direcciones Futuras
There are several future directions for the study of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its mechanism of action and the development of new drugs based on its chemical structure. Additionally, more research is needed to fully understand its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde involves a multi-step process. The starting material is 2,2-dimethylcyclobutanone, which is reacted with acetic anhydride in the presence of a catalyst to form 3-acetyl-2,2-dimethylcyclobutanone. This intermediate is then oxidized using a mild oxidizing agent to form the desired product, 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde.
Aplicaciones Científicas De Investigación
The unique chemical properties of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde make it an ideal compound for scientific research applications. It has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-acetyl-2,2-dimethylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(11)8-4-7(5-10)9(8,2)3/h5,7-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBGTXDFEDFKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560880 |
Source


|
| Record name | 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde | |
CAS RN |
132478-08-1 |
Source


|
| Record name | 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

